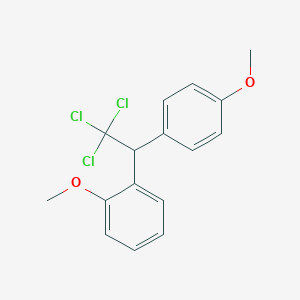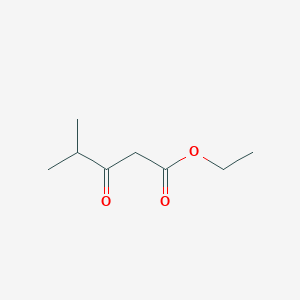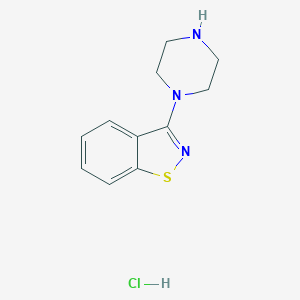
サリレピン
概要
説明
Salirepin is a phenolic glycoside compound that is primarily isolated from the fruits of Idesia polycarpa. It is known for its ability to inhibit the production of nitric oxide induced by lipopolysaccharides . Salirepin is also found in black cottonwood (Populus trichocarpa) and is part of the salicinoid class of compounds, which are characteristic of the Salicaceae family .
科学的研究の応用
Salirepin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond reactions and phenolic compound behavior.
Biology: Investigated for its role in plant defense mechanisms and its effects on microbial activity.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties, particularly in inhibiting nitric oxide production.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
Target of Action
Salirepin is a phenolic glycoside isolated from the fruits of Idesia polycarpa . Its primary target is the Lipopolysaccharide (LPS)-induced nitric oxide production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. LPS is a component of the outer membrane of Gram-negative bacteria and can stimulate nitric oxide production, leading to inflammation and other immune responses .
Mode of Action
Salirepin interacts with its target by inhibiting the production of nitric oxide induced by LPS . This suggests that Salirepin may exert its effects by modulating the immune response, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Biochemical Pathways
It is known that salirepin is a phenolic glycoside, and phenolic glycosides are known to play a role in plant defense . In the case of Salirepin, it inhibits LPS-induced nitric oxide production , which suggests it may affect the nitric oxide signaling pathway and related immune responses.
Pharmacokinetics
It is known that salirepin accumulates in high amounts in above-ground tissues including leaves, petioles, and stems, but is also found at lower concentrations in roots . This suggests that Salirepin may be readily absorbed and distributed in these tissues.
Result of Action
The molecular and cellular effects of Salirepin’s action primarily involve the inhibition of nitric oxide production induced by LPS . By inhibiting this process, Salirepin may modulate immune responses, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Action Environment
It is known that salirepin is derived from the fruits of idesia polycarpa , suggesting that factors such as the plant’s growing conditions could potentially influence the production and potency of Salirepin.
生化学分析
Biochemical Properties
Salirepin interacts with a variety of enzymes and proteins. It is converted into salirepin-7-sulfate by the enzyme sulfotransferase (SOT1) . The expression of SOT1 in different organs of Populus trichocarpa matches the accumulation of sulfated salicinoids, including salirepin .
Cellular Effects
It is known that Salirepin and its sulfated form play a role in sulfur storage and homeostasis .
Molecular Mechanism
Salirepin exerts its effects at the molecular level through its conversion into salirepin-7-sulfate by the enzyme SOT1 . This conversion is believed to play a role in sulfur storage and homeostasis .
Temporal Effects in Laboratory Settings
It is known that the levels of sulfated salicinoids, including salirepin, decrease in SOT1 knockdown trees compared to wild-type plants .
Metabolic Pathways
Salirepin is involved in the sulfation pathway, where it is converted into salirepin-7-sulfate by the enzyme SOT1 . This pathway involves the transfer of a sulfate group from a donor molecule to Salirepin .
Transport and Distribution
It is known that Salirepin and its sulfated form accumulate in high amounts in above-ground tissues including leaves, petioles, and stems, but are also found at lower concentrations in roots .
Subcellular Localization
Given its involvement in the sulfation pathway, it is likely that it is localized in the cytosol where sulfation reactions typically occur .
準備方法
Synthetic Routes and Reaction Conditions
Salirepin can be synthesized through the enzymatic conversion of salicin by sulfotransferase enzymes. In black cottonwood, the sulfotransferase gene family, particularly PtSOT1, is responsible for converting salicin into salirepin . The reaction conditions typically involve the presence of sulfotransferase enzymes and appropriate substrates under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of salirepin involves the extraction of the compound from natural sources such as the fruits of Idesia polycarpa or black cottonwood. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity salirepin .
化学反応の分析
Types of Reactions
Salirepin undergoes various chemical reactions, including:
Oxidation: Salirepin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bond in salirepin.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of salirepin, such as salirepin-7-sulfate and other phenolic glycosides .
類似化合物との比較
Similar Compounds
Salirepin is similar to other phenolic glycosides such as salicin, arbutin, and symplocoside. These compounds share structural similarities and are often found in the same plant families .
Uniqueness
What sets salirepin apart from other similar compounds is its specific ability to inhibit nitric oxide production and its unique presence in certain plant species like Idesia polycarpa and black cottonwood. Additionally, the sulfation of salirepin to form salirepin-7-sulfate adds another layer of uniqueness to its chemical properties and biological activities .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFZOGKIFFKGT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate](/img/structure/B43176.png)
